molecular formula C14H15NO4 B12006509 7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole CAS No. 57897-29-7

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole

Cat. No.: B12006509
CAS No.: 57897-29-7
M. Wt: 261.27 g/mol
InChI Key: QWCNEFHVRYRXBR-UHFFFAOYSA-N
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Description

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole is a chemical compound with the molecular formula C14H15NO4. It is an achiral molecule, meaning it lacks stereocenters . The compound’s structure consists of a naphtho(2,1-d)isoxazole core with three methoxy groups attached at positions 7, 8, and 9.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. Detailed synthetic pathways are available in the literature.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole can undergo various chemical reactions:

    Oxidation: It may be oxidized using suitable reagents to yield different oxidation states.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: Substituents can be introduced at various positions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Major products resulting from these reactions include derivatives with altered methoxy groups or other functional groups.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Explored for pharmacological properties.

    Industry: May serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

CAS No.

57897-29-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

7,8,9-trimethoxy-4,5-dihydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C14H15NO4/c1-16-10-6-8-4-5-9-7-15-19-12(9)11(8)14(18-3)13(10)17-2/h6-7H,4-5H2,1-3H3

InChI Key

QWCNEFHVRYRXBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC3=C2ON=C3)OC)OC

Origin of Product

United States

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